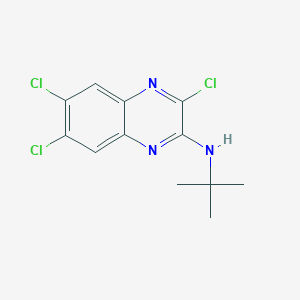

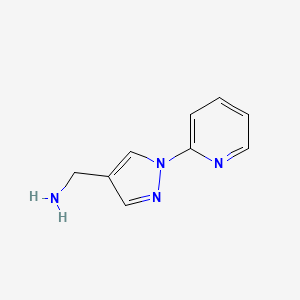

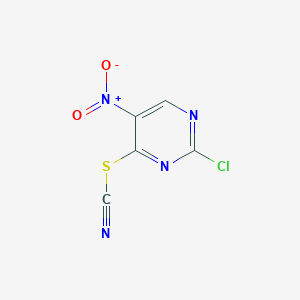

![molecular formula C14H17BN2O3 B1357996 2-[4-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)fenil]-1,3,4-oxadiazol CAS No. 276694-19-0](/img/structure/B1357996.png)

2-[4-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)fenil]-1,3,4-oxadiazol

Descripción general

Descripción

2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole, otherwise known as TMDO, is a new class of organoboron compounds that has recently been studied for its potential uses in medicinal chemistry. TMDO is an attractive molecule due to its unique properties, including its high reactivity, low toxicity, and its ability to form covalent bonds with a wide range of functional groups.

Aplicaciones Científicas De Investigación

Intermediarios de Síntesis Orgánica

Este compuesto sirve como un importante intermedio en la síntesis orgánica. Sus grupos borato y sulfonamida permiten reacciones nucleofílicas y de amidación, que son cruciales para la construcción de moléculas complejas. Esta versatilidad lo convierte en un componente valioso en la síntesis de varios productos farmacéuticos y moléculas biológicamente activas .

Cristalografía y Análisis Conformacional

La estructura cristalina de este compuesto puede caracterizarse mediante técnicas como la difracción de rayos X. Esto permite a los investigadores comprender la dinámica conformacional de la molécula, lo cual es esencial para predecir la reactividad e interacción con otras moléculas. Tales análisis contribuyen al diseño de nuevos materiales y fármacos .

Estudios de Teoría del Funcional de la Densidad (DFT)

Los estudios de DFT permiten la exploración de la estructura electrónica de este compuesto. Al calcular el potencial electrostático molecular y los orbitales moleculares frontera, los científicos pueden predecir las propiedades físicas y químicas del compuesto, como la reactividad y la estabilidad .

Inhibición Enzimática

Los compuestos con grupos borato se han utilizado como inhibidores enzimáticos. Pueden unirse a sitios activos o sitios alostéricos de las enzimas, modulando su actividad. Esta aplicación es particularmente relevante en el desarrollo de nuevos tratamientos para enfermedades donde la regulación enzimática es un objetivo terapéutico .

Sondas Fluorescentes

Los enlaces de éster bórico en este compuesto pueden reaccionar con varios analitos, lo que lo hace útil como una sonda fluorescente. Se puede utilizar para detectar la presencia de peróxido de hidrógeno, azúcares, iones cobre y fluoruro, y catecolaminas, lo cual es valioso tanto en la investigación biológica como en el diagnóstico médico .

Sistemas de Liberación de Fármacos

Debido a la naturaleza sensible de los enlaces de éster bórico a los cambios microambientales como el pH, la glucosa y el ATP, este compuesto puede incorporarse a los sistemas de liberación de fármacos. Estos sistemas pueden administrar fármacos como la insulina y los genes de manera más eficaz al controlar la liberación a través de la formación y ruptura de enlaces de éster bórico en diferentes entornos .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline , are often used as reagents in organic synthesis, suggesting that the compound may interact with a variety of biological targets.

Mode of Action

Based on its structural similarity to other boronic acid derivatives, it is plausible that it may interact with its targets through the formation of covalent bonds, particularly with proteins or enzymes that have nucleophilic side chains .

Biochemical Pathways

Boronic acid derivatives are known to play a role in various biochemical reactions, including c-c bond formation, oxidation, and reduction .

Pharmacokinetics

It’s worth noting that the bioavailability of a compound is influenced by factors such as its solubility, stability, and the presence of functional groups that facilitate or hinder absorption .

Result of Action

Given its structural similarity to other boronic acid derivatives, it may be involved in the modification of proteins or other biomolecules, potentially altering their function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, boronic acids are known to be susceptible to hydrolysis in moist conditions .

Análisis Bioquímico

Biochemical Properties

2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes and proteins, facilitating or inhibiting biochemical pathways. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or activator depending on the specific biochemical context . The nature of these interactions often involves the formation of transient complexes, which can alter the enzyme’s activity and, consequently, the biochemical pathway it regulates.

Cellular Effects

The effects of 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell survival and proliferation . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, depending on the context. For instance, the compound may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting the enzyme’s activity . Alternatively, it may induce conformational changes in the enzyme, enhancing its activity. Changes in gene expression are also a result of these molecular interactions, as the compound can influence transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole in laboratory settings are critical for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Its degradation products can accumulate over time, potentially leading to altered cellular responses. Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and gene expression, indicating its potential for prolonged biochemical activity.

Dosage Effects in Animal Models

The effects of 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced oxidative stress . At higher doses, toxic or adverse effects can occur, including cellular apoptosis and tissue damage. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without adverse effects.

Metabolic Pathways

2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes, such as those involved in glycolysis and the citric acid cycle . Additionally, the compound’s interaction with cofactors can alter metabolite levels, further impacting cellular metabolism.

Transport and Distribution

The transport and distribution of 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its chemical properties, such as solubility and stability.

Subcellular Localization

The subcellular localization of 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole is critical for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The compound’s activity is closely linked to its localization, as its interactions with biomolecules are often compartment-specific.

Propiedades

IUPAC Name |

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)11-7-5-10(6-8-11)12-17-16-9-18-12/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMKIDKLUDAMTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NN=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611672 | |

| Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276694-19-0 | |

| Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

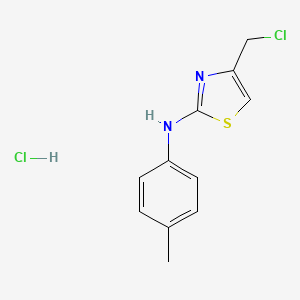

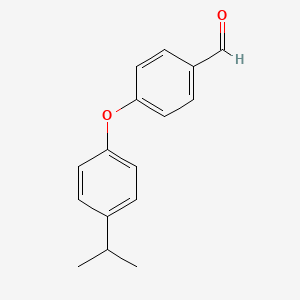

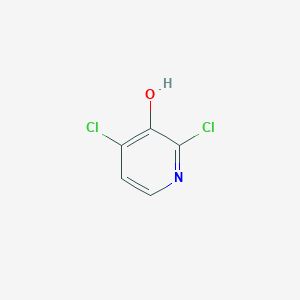

![5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1357939.png)

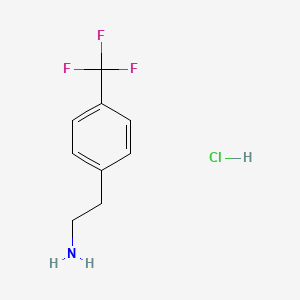

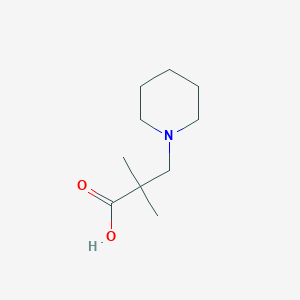

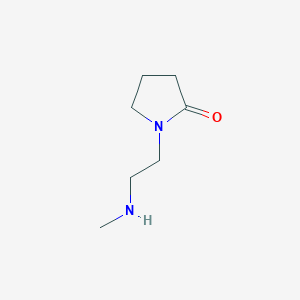

![4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine](/img/structure/B1357955.png)

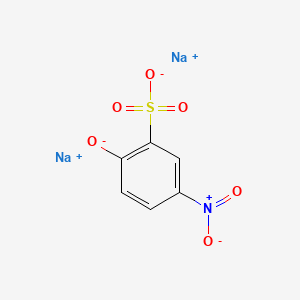

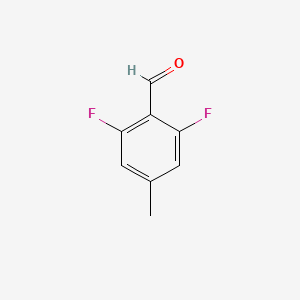

![5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B1357956.png)